

An In-depth Technical Guide to 3-(2-Aminoethyl)-1-Boc-piperidine

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Compound of Interest

Compound Name: 3-(2-Aminoethyl)-1-Boc-piperidine

CAS No.: 259180-77-3

Cat. No.: B1277336

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This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of **3-(2-Aminoethyl)-1-Boc-piperidine** for researchers, scientists, and professionals in drug development.

Core Compound Data

3-(2-Aminoethyl)-1-Boc-piperidine is a key building block in medicinal chemistry, valued for its utility in the synthesis of various pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective modifications, making it a versatile intermediate in complex synthetic pathways.

Below is a summary of its fundamental molecular data:

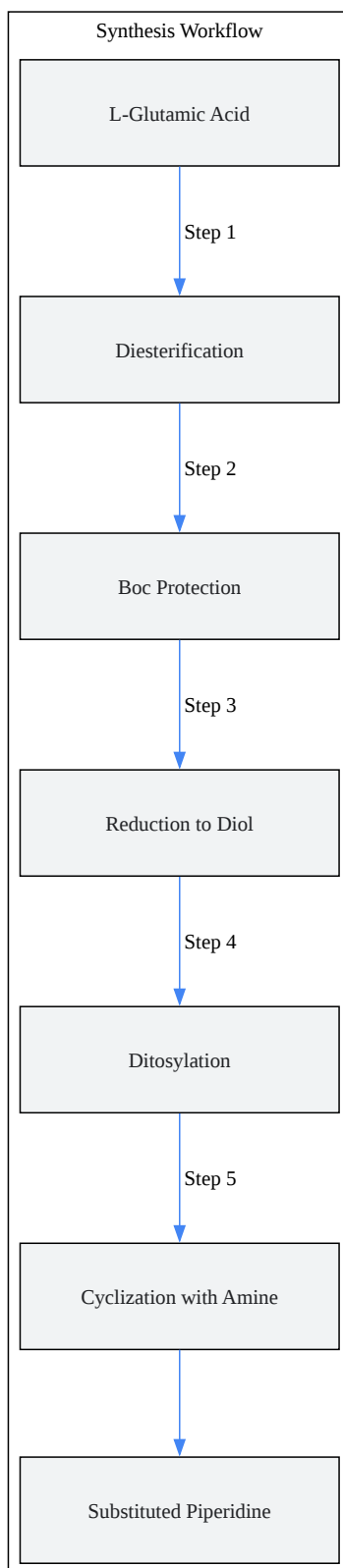
Property	Value	Citations
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[1][2]
Molecular Weight	228.33 g/mol	[1][2]
CAS Number	259180-77-3	[2]

Experimental Protocols: Synthesis of Substituted Piperidine Derivatives

The synthesis of piperidine derivatives is a cornerstone of many pharmaceutical research and development efforts. The following is a representative multi-step protocol for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, adapted from methodologies described in the literature. This route begins with a readily available chiral starting material, L-glutamic acid.

A General Synthetic Workflow:

The synthesis involves a sequence of chemical transformations to construct the piperidine ring and introduce the desired functionalities.



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Caption: A generalized workflow for the synthesis of substituted piperidine derivatives.

Detailed Methodologies:

- **Esterification of L-Glutamic Acid:** The synthesis begins with the esterification of both carboxylic acid groups of L-glutamic acid to form a diester. This is a crucial step to prepare the molecule for subsequent reactions.
- **Boc Protection:** The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the diester with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine. The Boc group is essential for preventing unwanted side reactions involving the amine in later steps.
- **Reduction of the Diester to a Diol:** The diester is then reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄). This step transforms the ester functionalities into primary alcohols.
- **Tosylation of the Diol:** The resulting diol is converted into a ditosylate by reacting it with p-toluenesulfonyl chloride. This conversion turns the hydroxyl groups into good leaving groups, which is necessary for the subsequent cyclization step.
- **Cyclization:** The final step is an intramolecular cyclization reaction where the ditosylate reacts with an amine. This reaction forms the piperidine ring, yielding the desired substituted piperidine derivative. The choice of amine in this step allows for the introduction of various substituents on the piperidine nitrogen.

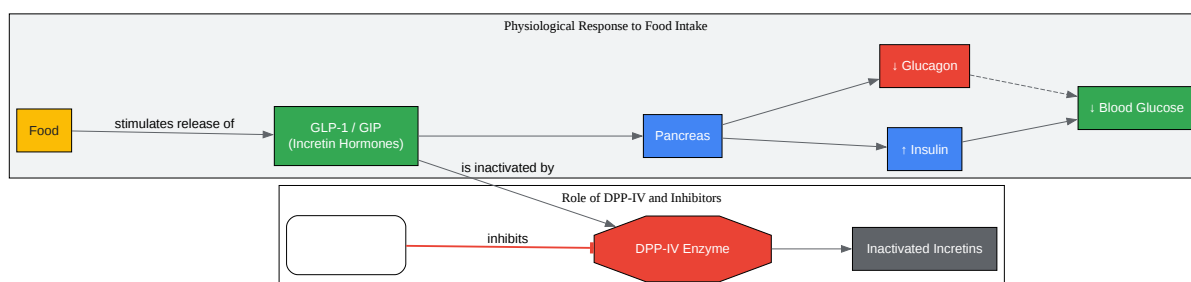
Biological Significance and Applications

Piperidine derivatives are integral to the structure of numerous biologically active compounds and pharmaceuticals.^[3] Specifically, 3-amino piperidine structures are key components in several modern drugs.^[4]

Role as a Building Block for DPP-IV Inhibitors:

Derivatives of **3-(2-Aminoethyl)-1-Boc-piperidine** are crucial intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.^[5] These inhibitors, such as Alogliptin and Linagliptin, are a class of oral medications used to treat type 2 diabetes.^[5] They function by prolonging the action of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

The diagram below illustrates the mechanism of action of DPP-IV inhibitors in regulating blood glucose levels.



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Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.

Applications as Sigma-1 Receptor Ligands:

Aminoethyl-substituted piperidine derivatives have also been synthesized and evaluated as ligands for the sigma-1 (σ_1) receptor.[1][6] The σ_1 receptor is implicated in various cellular functions and is a target for therapeutic intervention in neurological disorders and cancer. Certain piperidine-based compounds have demonstrated high affinity for the σ_1 receptor and have shown antiproliferative effects in cancer cell lines.[1][6] The development of such ligands is an active area of research, with the potential to yield novel therapeutic agents.

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References

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